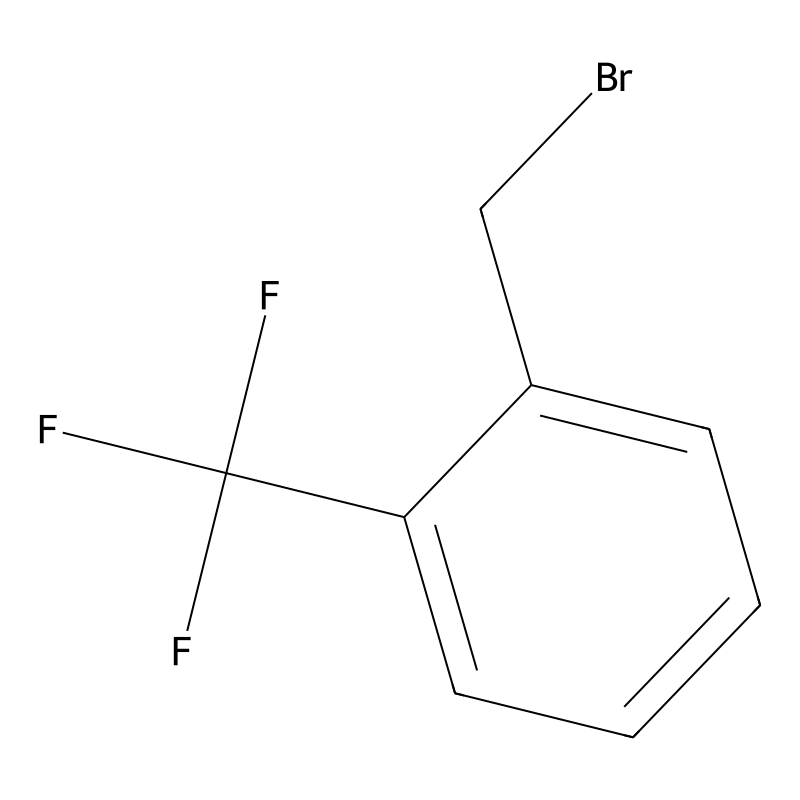

1-(Bromomethyl)-2-(trifluoromethyl)benzene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

As a Precursor for Complex Molecule Synthesis

1-(Bromomethyl)-2-(trifluoromethyl)benzene, also known as 2-bromo-4-(trifluoromethyl)toluene, serves as a valuable precursor for the synthesis of various complex molecules in scientific research. Its unique chemical structure, featuring a bromomethyl group and a trifluoromethyl group attached to a benzene ring, allows for diverse functionalization and coupling reactions.

Studies have shown its utility in synthesizing:

- Pharmaceutically relevant molecules: This includes compounds with potential anti-cancer, anti-inflammatory, and other therapeutic activities. For example, researchers have employed 1-(bromomethyl)-2-(trifluoromethyl)benzene in the synthesis of FLC (Furan-2-ylmethane-linker-Chromene) derivatives, which exhibit promising anti-cancer properties [].

- Functional materials: The compound can be a building block for the creation of materials with specific properties, such as liquid crystals and polymers with enhanced thermal and chemical stability [, ].

Investigation of its Chemical Properties and Reactivity

Researchers are actively investigating the chemical properties and reactivity of 1-(bromomethyl)-2-(trifluoromethyl)benzene to gain a deeper understanding of its potential applications. Studies explore:

- Reaction mechanisms: Elucidating the detailed mechanisms of reactions involving 1-(bromomethyl)-2-(trifluoromethyl)benzene allows for the development of more efficient and selective synthetic strategies [].

- Impact of substituents: The presence of the bromomethyl and trifluoromethyl groups significantly influences the compound's reactivity. Understanding these effects enables researchers to tailor their synthetic approaches for desired outcomes [].

1-(Bromomethyl)-2-(trifluoromethyl)benzene, also known as 2-(trifluoromethyl)benzyl bromide, is an organic compound characterized by a benzene ring with two significant substituents: a bromomethyl group and a trifluoromethyl group. The molecular formula for this compound is C₈H₆BrF₃, and its CAS number is 395-44-8. This compound appears as a colorless liquid and is notable for its unique chemical properties due to the presence of both bromine and trifluoromethyl groups, which enhance its reactivity in various

1-(Bromomethyl)-2-(trifluoromethyl)benzene primarily undergoes nucleophilic substitution reactions. The bromomethyl group can be replaced by various nucleophiles such as amines, thiols, or alkoxides, leading to the formation of diverse organic compounds. Additionally, it can participate in electro-synthetic reactions, particularly in the synthesis of 1,4-hydroquinone derivatives . Other types of reactions include:

- Deprotonation adjacent to the halogen substituent, allowing for selective functionalization.

- Radical reactions, particularly when used in combination with radical initiators such as benzoyl peroxide during synthesis processes.

Several methods exist for synthesizing 1-(Bromomethyl)-2-(trifluoromethyl)benzene:

- Bromination of 2-(trifluoromethyl)toluene: This method involves using N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide under reflux conditions in solvents such as carbon tetrachloride or dichloromethane. This approach is common in laboratory settings for producing this compound efficiently .

- Electro-synthetic methods: These environmentally friendly techniques yield high selectivity and purity while minimizing waste. The electrochemical transformation of precursors can also lead to this compound.

1-(Bromomethyl)-2-(trifluoromethyl)benzene serves as a versatile starting material in various applications:

- Organometallic synthesis: It is used to create intermediates like phenylmagnesium and phenyl-lithium reagents.

- Synthesis of pharmaceuticals: The compound can be utilized in the development of new medicinal agents due to its reactive nature.

- Material science: It may also find applications in the production of advanced materials through polymerization processes.

While specific interaction studies on 1-(Bromomethyl)-2-(trifluoromethyl)benzene are scarce, its behavior as a nucleophilic substitution agent suggests potential interactions with a variety of nucleophiles. Understanding these interactions is crucial for predicting its reactivity in synthetic pathways and its environmental impact. The compound's corrosive properties necessitate careful handling and consideration of safety protocols during experimentation .

Several compounds share structural similarities with 1-(Bromomethyl)-2-(trifluoromethyl)benzene. Here are some notable examples:

| Compound Name | CAS Number | Similarity Index |

|---|---|---|

| 1-(Bromomethyl)-4-(trifluoromethyl)benzene | 402-49-3 | 0.92 |

| 4-(Bromomethyl)-1-methyl-2-(trifluoromethyl)benzene | 261952-19-6 | 0.97 |

| 1-(Bromomethyl)-3,5-bis(trifluoromethyl)benzene | 32247-96-4 | 0.92 |

| 1-(Bromomethyl)-2,4-bis(trifluoromethyl)benzene | 140690-56-8 | 1.00 |

Uniqueness

The uniqueness of 1-(Bromomethyl)-2-(trifluoromethyl)benzene lies in its specific positioning of the bromomethyl and trifluoromethyl groups on the benzene ring, which influences its reactivity profile compared to other similar compounds. This structural arrangement allows for distinct nucleophilic substitution behaviors and potential applications in specialized chemical syntheses .

The nucleophilic substitution reactions of 1-(bromomethyl)-2-(trifluoromethyl)benzene represent a fascinating case study in organic chemistry, where the compound can undergo both unimolecular (SN1) and bimolecular (SN2) substitution pathways depending on reaction conditions [2] [3]. This dual mechanistic behavior is attributed to the unique structural features of the molecule, particularly the presence of both a reactive bromomethyl group and an electron-withdrawing trifluoromethyl substituent.

The SN1 mechanism is facilitated by the formation of a resonance-stabilized benzyl carbocation intermediate upon departure of the bromide leaving group [2] [4]. The benzyl carbocation benefits from delocalization of the positive charge into the aromatic ring system, providing significant stabilization. However, the ortho-positioned trifluoromethyl group introduces an additional electronic effect through its strong electron-withdrawing properties [5] [6]. The trifluoromethyl substituent, with its highly electronegative fluorine atoms, reduces the electron density in the aromatic ring through inductive effects, potentially destabilizing the carbocation intermediate [7]. This electronic perturbation creates a delicate balance between the inherent stabilization of the benzyl carbocation and the destabilizing influence of the electron-withdrawing group.

The SN2 mechanism proceeds through a concerted process where the nucleophile attacks the carbon center simultaneously with the departure of the bromide ion [2] [4]. Primary benzyl halides typically favor this pathway due to reduced steric hindrance around the reaction center. The trifluoromethyl group in the ortho position introduces steric constraints that may impede the approach of the nucleophile, thereby reducing the efficiency of the SN2 process. Additionally, the electron-withdrawing nature of the trifluoromethyl group enhances the electrophilicity of the benzyl carbon, making it more susceptible to nucleophilic attack [7].

Experimental studies have demonstrated that the relative rates of SN1 and SN2 mechanisms are significantly influenced by the nature of the nucleophile and solvent system employed [8] [9]. Weak nucleophiles such as water, alcohols, and thiols tend to favor the SN1 pathway, particularly in polar protic solvents that effectively stabilize the carbocation intermediate through solvation [10] [11]. Conversely, strong nucleophiles including hydroxide, alkoxide, and amine species promote the SN2 mechanism, especially in polar aprotic solvents that do not extensively solvate the nucleophile [12] [13].

| Mechanism | Preferred Nucleophile | Solvent Type | Common Solvents | Rate Determining Step | Stereochemistry | Relative Rate |

|---|---|---|---|---|---|---|

| SN1 | Weak nucleophiles (H₂O, ROH, RSH) | Polar protic | Water, alcohols, DMF | Carbocation formation | Racemization | Enhanced by CF₃ stabilization |

| SN2 | Strong nucleophiles (OH⁻, OR⁻, NH₃, RNH₂) | Polar aprotic | DMSO, DMF, acetonitrile | Nucleophilic attack | Inversion | Reduced by steric hindrance |

The kinetics of these substitution reactions have been extensively studied using various experimental approaches, including conductometric measurements and spectroscopic monitoring [8] [14]. Rate constants typically follow first-order kinetics for SN1 reactions and second-order kinetics for SN2 processes. The activation parameters, including enthalpy and entropy of activation, provide valuable insights into the mechanistic pathways and the role of solvent interactions [9].

Radical-Mediated Transformation Processes

Radical-mediated transformations of 1-(bromomethyl)-2-(trifluoromethyl)benzene encompass a diverse range of reaction pathways that exploit the homolytic cleavage of the carbon-bromine bond [15] [16]. These processes are particularly significant in synthetic chemistry due to their ability to generate reactive intermediates that can undergo various coupling, cyclization, and functionalization reactions.

The initiation of radical reactions typically involves the homolytic cleavage of the carbon-bromine bond, which can be achieved through thermal, photochemical, or chemical means [15] [16]. Common radical initiators include azobisisobutyronitrile (AIBN), benzoyl peroxide, and tributyltin hydride. The resulting benzyl radical intermediate is stabilized through resonance delocalization with the aromatic ring system, similar to the carbocation intermediate in SN1 reactions [15].

The presence of the trifluoromethyl group significantly influences the stability and reactivity of the radical intermediate [7]. The electron-withdrawing nature of the trifluoromethyl substituent affects the spin density distribution within the benzyl radical, potentially altering its reactivity patterns. Studies have shown that electron-withdrawing groups can stabilize radical intermediates through captodative effects, where the radical center is simultaneously stabilized by both electron-donating and electron-withdrawing groups.

Benzylic bromination represents one of the most important radical-mediated transformations, typically employing N-bromosuccinimide (NBS) as the brominating agent [15] [16]. The reaction proceeds through a radical chain mechanism where bromine radicals abstract hydrogen atoms from benzylic positions, generating benzyl radicals that subsequently react with molecular bromine to form the brominated product. The regioselectivity of this process strongly favors benzylic positions over aliphatic sites due to the enhanced stability of the benzyl radical intermediate.

| Reaction Type | Initiator | Solvent | Temperature (°C) | Mechanism | Selectivity |

|---|---|---|---|---|---|

| Benzylic bromination | NBS/benzoyl peroxide | CCl₄, CH₂Cl₂ | 80-100 | Chain reaction | Benzylic > aliphatic |

| Radical coupling | AIBN | Benzene, toluene | 80-120 | Radical addition | Regioselective |

| Hydrogen abstraction | tBuOOH | Various | 60-100 | HAT | Site-selective |

| Cyclization | Bu₃SnH | Benzene, toluene | 80-120 | Cyclization | Stereoselective |

The kinetics of radical-mediated transformations are often studied using techniques such as laser flash photolysis and electron spin resonance spectroscopy [17]. These methods allow for the direct observation of radical intermediates and the measurement of their reaction rates with various substrates. The influence of solvent polarity on radical reaction rates has been extensively investigated, with polar solvents generally accelerating reactions involving charge-separated transition states [17].

Solvent effects in radical reactions are particularly pronounced when the transition state involves significant charge separation or when polar intermediates are formed [17]. The trifluoromethyl group can enhance these effects by stabilizing charged species through electrostatic interactions, leading to increased reaction rates in polar media.

Palladium-Catalyzed Cross-Coupling Applications

Palladium-catalyzed cross-coupling reactions of 1-(bromomethyl)-2-(trifluoromethyl)benzene have emerged as powerful synthetic tools for the construction of complex organic molecules [18] [19] [20]. These reactions exploit the reactivity of the benzyl bromide moiety while maintaining the integrity of the trifluoromethyl substituent, enabling access to diverse functionalized products.

The Suzuki-Miyaura coupling reaction represents the most widely employed cross-coupling methodology for this substrate [18] [19] [21]. The reaction proceeds through the classic palladium-catalyzed mechanism involving oxidative addition, transmetallation, and reductive elimination steps [22] [23] [24]. The benzyl bromide undergoes oxidative addition to the palladium(0) catalyst, forming a palladium(II) complex that subsequently undergoes transmetallation with an arylboronic acid or ester. The final reductive elimination step generates the coupled product and regenerates the palladium(0) catalyst.

Optimization studies have identified palladium acetate combined with tricyclohexylphosphine tetrafluoroborate (PCy₃·HBF₄) as an highly effective catalyst system for benzyl bromide cross-coupling reactions [18] [19]. This ligand system provides excellent selectivity for the carbon-bromine bond over other potentially reactive sites, enabling chemoselective transformations. The reaction conditions typically involve cesium carbonate or potassium carbonate as the base, with toluene or dimethylformamide as the solvent at temperatures ranging from 80 to 100°C.

| Reaction Type | Coupling Partner | Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|---|

| Suzuki-Miyaura | Arylboronic acids | Pd(OAc)₂/PCy₃·HBF₄ | Cs₂CO₃, K₂CO₃ | Toluene, DMF | 80-100 | 70-95 |

| Heck Coupling | Alkenes | Pd(PPh₃)₄ | Et₃N, K₂CO₃ | DMF, CH₃CN | 80-120 | 60-85 |

| Sonogashira | Terminal alkynes | PdCl₂(PPh₃)₂/CuI | Et₃N, K₂CO₃ | DMF, THF | 50-80 | 70-90 |

| Kumada-Corriu | Grignard reagents | Pd(PPh₃)₄/Xantphos | Not required | THF, Et₂O | 25-60 | 60-80 |

The Heck coupling reaction provides access to styrene derivatives through the coupling of the benzyl bromide with alkenes [26]. This transformation requires slightly more forcing conditions compared to the Suzuki coupling, typically employing temperatures of 80-120°C and palladium catalysts with electron-rich phosphine ligands. The reaction proceeds through β-hydride elimination following the initial coupling step, resulting in the formation of an alkene linkage.

Sonogashira coupling reactions enable the formation of carbon-carbon bonds with terminal alkynes, providing access to benzyl acetylene derivatives [26] [20]. The reaction employs a dual catalyst system consisting of palladium and copper catalysts, with the copper serving to activate the terminal alkyne through the formation of a copper acetylide intermediate. The mild reaction conditions (50-80°C) make this transformation particularly attractive for substrates containing sensitive functional groups.

The Kumada-Corriu coupling utilizes Grignard reagents as the organometallic coupling partner, offering access to benzyl-substituted aromatic and aliphatic products [27]. The reaction benefits from the use of bulky phosphine ligands such as Xantphos, which minimize β-hydride elimination pathways that can compete with the desired coupling reaction. The reaction proceeds under relatively mild conditions (25-60°C) and does not require an external base due to the basic nature of the Grignard reagent.

Solvent Effects on Reaction Kinetics

The influence of solvent on the reaction kinetics of 1-(bromomethyl)-2-(trifluoromethyl)benzene transformations represents a critical aspect of reaction design and optimization [8] [10] [28]. Solvent effects manifest through multiple mechanisms, including solvation of reactants, intermediates, and transition states, as well as through specific interactions such as hydrogen bonding and dipole-dipole interactions.

The dielectric constant of the solvent serves as a primary indicator of its ability to stabilize charged species and transition states [10] [29]. High dielectric constant solvents such as water (εᵣ = 78.4) and dimethylformamide (εᵣ = 37.0) provide excellent stabilization of ionic intermediates, thereby accelerating SN1 reactions through enhanced carbocation stabilization [10] [30]. Conversely, low dielectric constant solvents such as toluene (εᵣ = 2.4) provide minimal stabilization of charged species, resulting in slower reaction rates for ionic processes.

The distinction between protic and aprotic solvents plays a crucial role in determining reaction mechanisms and rates [10] [11] [30]. Protic solvents, characterized by their ability to donate hydrogen bonds, strongly solvate anionic nucleophiles through hydrogen bonding interactions [12]. This solvation reduces the nucleophilicity of the anion, favoring SN1 mechanisms over SN2 processes. Methanol, ethanol, and water exemplify protic solvents that promote SN1 pathways through effective carbocation stabilization and nucleophile solvation.

Aprotic solvents lack readily available hydrogen bond donors and therefore provide minimal solvation of anionic nucleophiles [12] [13]. This results in "naked" anions with enhanced nucleophilicity, favoring SN2 mechanisms. Dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and acetonitrile represent commonly employed aprotic solvents that accelerate SN2 reactions while simultaneously providing sufficient polarity to dissolve ionic reactants.

| Solvent | Dielectric Constant | Protic/Aprotic | SN1 Rate Effect | SN2 Rate Effect | Nucleophile Solvation | Carbocation Stabilization |

|---|---|---|---|---|---|---|

| Water | 78.4 | Protic | Fast | Slow | Strong | Excellent |

| Methanol | 33.0 | Protic | Fast | Slow | Strong | Good |

| Ethanol | 24.5 | Protic | Fast | Slow | Strong | Good |

| DMF | 37.0 | Aprotic | Slow | Fast | Weak | Poor |

| DMSO | 47.0 | Aprotic | Slow | Fast | Weak | Poor |

| Acetonitrile | 36.6 | Aprotic | Slow | Fast | Weak | Poor |

| Toluene | 2.4 | Aprotic | Very slow | Slow | None | Very poor |

Temperature effects on reaction kinetics are intimately connected with solvent properties through their influence on activation parameters [14] [9]. The activation energy of a reaction can be significantly altered by solvent-substrate interactions, with polar solvents generally lowering activation barriers for ionic reactions through transition state stabilization [29]. The pre-exponential factor, related to the entropy of activation, is also influenced by solvent organization around the reactants and transition state.

Quantitative structure-activity relationships (QSAR) have been developed to predict solvent effects on reaction rates based on empirical solvent parameters [28] [17]. The Dimroth-Reichardt ET parameter, which measures solvent polarity through the charge-transfer absorption of pyridinium N-phenolbetaine, has proven particularly useful for correlating solvent effects with reaction rates [17]. Linear free energy relationships often reveal strong correlations between solvent polarity parameters and logarithmic rate constants.

Mixed solvent systems offer additional opportunities for fine-tuning reaction conditions [31] [14]. Binary solvent mixtures can provide intermediate properties between pure solvents, allowing for optimization of both reaction rate and selectivity. The composition of mixed solvents can be adjusted to achieve the desired balance between nucleophile solvation and carbocation stabilization, enabling precise control over reaction mechanisms.

The role of specific solvent-substrate interactions extends beyond simple electrostatic effects to include hydrogen bonding, π-π stacking, and dispersion forces [31] [32]. The trifluoromethyl group in 1-(bromomethyl)-2-(trifluoromethyl)benzene can participate in specific interactions with certain solvents, particularly those containing fluorine atoms or other highly electronegative functional groups. These interactions can significantly influence reaction rates and selectivity through preferential stabilization of specific conformations or transition states.

XLogP3

GHS Hazard Statements

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive